molecular formula C21H14BrN3 B3329546 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine CAS No. 607739-87-7

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Cat. No. B3329546
CAS RN: 607739-87-7
M. Wt: 388.3 g/mol
InChI Key: AQIZKIPLILIXOK-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives is often achieved through the reaction of certain precursors. For example, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide afforded the corresponding pyridinethione which was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed chemically by their preparations with other pathways and their spectral data . For example, the structure of 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-phenylacetamide was confirmed by its IR spectrum .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse. For instance, Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, was isolated from soil. Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined through various analytical techniques. For instance, the melting point of 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-phenylacetamide was found to be 230–235 °C .

Mechanism of Action

Target of Action

Pyridine derivatives have been known to exhibit a variety of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

It’s known that pyridine derivatives can influence a variety of biological pathways .

Pharmacokinetics

The compound’s molecular weight of 38925 could potentially influence its bioavailability.

Result of Action

It’s known that pyridine derivatives can exhibit antimicrobial activity .

Action Environment

The compound’s sensitivity to the underlying metallic surfaces has been noted .

Future Directions

The future directions for research on pyrimidine derivatives are promising. They are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides is urgently required .

properties

IUPAC Name

4-(4-bromophenyl)-2-phenyl-6-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-17-11-9-15(10-12-17)19-14-20(18-8-4-5-13-23-18)25-21(24-19)16-6-2-1-3-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZKIPLILIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733557
Record name 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

CAS RN

607739-87-7
Record name 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 160 mL of an ethanol solution of 13.0 g (45.1 mmol) of (E)-3-(4-bromophenyl)-1-(2-pyridyl)-2-propen-1-one, 7.3 g (46.6 mmol) of benzamidine hydrochloride and 3.6 g (90 mmol) of sodium hydroxide were added under argon atmosphere, and the mixture was stirred for 16 h under heat refluxing. After cooling the reaction mixture to room temperature, a formed solid was collected by filtration and washed with water and methanol to obtain 4.31 g (yield: 25%) of 4-(4-bromophenyl)-2-phenyl-6-(2-pyridyl)pyrimidine as a pale brown solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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